MZ1 -

MZ1

Catalog Number: EVT-275855
CAS Number:
Molecular Formula: C49H60ClN9O8S2
Molecular Weight: 1002.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, commonly known as MZ1, is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC) []. This designation signifies its role in selectively inducing the degradation of target proteins within cells [].

Synthesis Analysis

The synthesis of MZ1 is achieved by tethering the pan-BET bromodomain inhibitor JQ1 to a ligand for the E3 ubiquitin ligase von Hippel-Lindau (VHL) via a chemical linker []. While the exact details of the synthesis procedure are not explicitly elaborated upon in the provided papers, the key aspect lies in the strategic linking of the two functional units to form the heterobifunctional MZ1 molecule.

Molecular Structure Analysis

MZ1 is composed of three key structural elements []:

  • Chemical Linker: This linker physically connects the E3 ligand component to the target protein ligand, playing a crucial role in PROTAC potency, permeability, and stability. The linker design in MZ1 is critical for its selective degradation activity against BRD4 [].
Mechanism of Action

MZ1 functions by hijacking the cell's ubiquitin-proteasome system (UPS) to selectively degrade the target protein BRD4 [, ]. The mechanism can be broken down into the following steps:

  • Ternary Complex Formation: MZ1 simultaneously binds to VHL and BRD4, forming a ternary complex []. The formation of this complex is crucial for MZ1's activity and selectivity []. This interaction induces specific protein-protein interactions between VHL and BRD4, contributing to the selective recognition and degradation of BRD4 [].

The unique feature of MZ1 lies in its selective degradation of BRD4 over other BET proteins (BRD2 and BRD3) despite similar binding affinities to the bromodomains [, ]. This selectivity is attributed to the specific interactions within the ternary complex and the subsequent ubiquitination process.

Applications
  • Investigating BRD4 function: MZ1's selective degradation of BRD4 makes it a valuable tool for studying the specific functions of BRD4 compared to other BET proteins []. This selectivity allows researchers to dissect the individual contributions of BRD4 to cellular processes and disease pathogenesis.
  • Cancer research: MZ1 has demonstrated anti-cancer effects in various cancer cell lines, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and triple-negative breast cancer (TNBC) [, , , , ].
  • Inflammatory disease research: The silencing of BRD4 by compounds like MZ1 has shown potential in treating chronic obstructive pulmonary disease (COPD) and atherosclerosis [], highlighting its potential in inflammatory diseases.
Future Directions
  • Optimizing pharmacokinetic properties: Further research could focus on enhancing the aqueous solubility, stability, cell permeability, and overall pharmacokinetic profiles of MZ1 to improve its therapeutic potential [].
  • Understanding the role of linker plasticity: Investigating the impact of linker flexibility on ternary complex formation and PROTAC efficacy could help design more effective degraders [].

JQ1

Compound Description: JQ1 is a thieno-triazolo-1,4-diazepine-based small molecule that acts as a potent, selective, and cell-permeable inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD2, BRD3, BRD4, and BRDT []. JQ1 binds competitively to the acetyl-lysine recognition motif of BET bromodomains, disrupting their interaction with acetylated histones and thereby interfering with the transcription of various genes involved in cell growth, proliferation, and differentiation []. JQ1 has shown promising anti-tumor activity in preclinical models of various cancers, including hematological malignancies, solid tumors, and NUT midline carcinoma.

Relevance: JQ1 serves as the starting point for the development of MZ1, acting as the BET bromodomain-binding moiety []. MZ1 incorporates the core structure of JQ1 and links it to a von Hippel-Lindau (VHL) E3 ligase ligand via a chemical linker, creating a proteolysis-targeting chimera (PROTAC) that induces selective degradation of BRD4 []. This targeted protein degradation approach aims to overcome limitations of conventional BET inhibitors like JQ1, such as the requirement for high target occupancy and the potential for drug resistance.

dBET1

Compound Description: dBET1 is a heterobifunctional PROTAC molecule comprising a BET inhibitor linked to a cereblon E3 ligase ligand []. This compound effectively induces the degradation of BET proteins, including BRD2, BRD3, and BRD4, by hijacking the ubiquitin-proteasome system [].

ARV-825

Compound Description: ARV-825 is a PROTAC that targets BET proteins for degradation, similar to MZ1 []. It demonstrates potent anti-cancer activity, particularly in models of acute myeloid leukemia (AML) []. Notably, ARV-825 exhibits superior efficacy in inhibiting c-MYC expression and downstream signaling compared to traditional BET inhibitors like JQ1 [].

Relevance: ARV-825 and MZ1 exemplify the successful application of PROTAC technology in developing potent BET degraders [, ]. While both compounds induce BRD4 degradation, ARV-825 demonstrates a more pronounced effect on c-MYC inhibition compared to MZ1 []. This difference in downstream effects highlights the potential for PROTACs with distinct structural features and E3 ligase recruitment profiles to achieve varying degrees of target protein degradation and downstream signaling modulation.

ARV-771

Compound Description: ARV-771 is a PROTAC designed to degrade the androgen receptor (AR) []. It displays significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC), effectively inducing apoptosis in CRPC cells [].

Relevance: While ARV-771 targets a different protein (AR), it exemplifies the broad applicability of PROTAC technology for inducing the degradation of diverse therapeutic targets []. Similar to MZ1's development for BRD4, ARV-771 showcases the potential of PROTACs in overcoming limitations of traditional small molecule inhibitors, particularly in targeting previously intractable proteins like AR.

cisMZ1

Compound Description: cisMZ1 is the inactive epimer of MZ1 []. While it retains the same chemical composition as MZ1, the spatial arrangement of its functional groups differs, resulting in a loss of BRD4 degradation activity [].

Relevance: cisMZ1 serves as a critical negative control in studies investigating MZ1's mechanism of action []. The lack of activity observed with cisMZ1 confirms that the observed BRD4 degradation is a specific consequence of MZ1's unique stereochemistry and its ability to form a functional ternary complex with BRD4 and VHL [].

OTX015 (Birabresib)

Compound Description: OTX015, also known as birabresib, is a small-molecule inhibitor of BET proteins, specifically targeting BRD2, BRD3, and BRD4 [, ]. It competes with acetylated histones for binding to the bromodomains of BET proteins, thereby disrupting their transcriptional activity.

Relevance: OTX015 serves as a comparator to MZ1 in evaluating the therapeutic potential of BET degradation versus BET inhibition []. While both compounds target BET proteins, MZ1 exhibits greater potency and a more profound cytotoxic effect in ABC DLBCL cell lines compared to OTX015 []. This difference in efficacy underscores the potential advantages of PROTAC-mediated protein degradation over traditional occupancy-based inhibition.

Properties

Product Name

MZ 1

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C49H60ClN9O8S2

Molecular Weight

1002.6 g/mol

InChI

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1

InChI Key

PTAMRJLIOCHJMQ-PYNGZGNASA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

MZ1; MZ-1; MZ 1.

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.